SAR 97276

Description

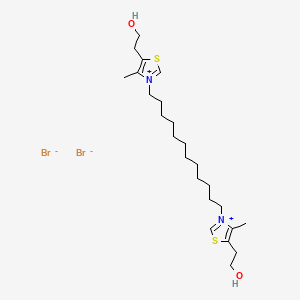

Structure

2D Structure

Propriétés

IUPAC Name |

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJCGBHHSKAACR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42Br2N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185968 | |

| Record name | Albitiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321915-72-4 | |

| Record name | Albitiazolium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321915724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albitiazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBITIAZOLIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC0AJ4ILP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SAR97276 in Plasmodium falciparum

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR97276 (also known as albitiazolium or T3) is a choline analogue that was investigated as a potential antimalarial agent.[1][2] Despite showing potent in vitro activity against Plasmodium falciparum, its development was halted due to insufficient efficacy in Phase 2 clinical trials.[2][3][4] The precise molecular mechanism of SAR97276 has not been fully elucidated. However, research into SAR97276 and structurally related choline analogues, such as G25, strongly indicates that its primary mode of action is the disruption of phospholipid metabolism, which is essential for the parasite's membrane biogenesis during its intraerythrocytic development.[5][6][7][8][9][10] This document synthesizes the available preclinical data to provide a comprehensive overview of the proposed mechanism of action, supported by quantitative data, experimental protocols, and pathway diagrams.

Proposed Mechanism of Action: Interference with Phospholipid Biosynthesis

The rapid proliferation of P. falciparum within human erythrocytes necessitates extensive membrane synthesis, making the parasite's phospholipid biosynthesis pathways an attractive target for chemotherapeutic intervention.[5][9][11][12] SAR97276, as a choline analogue, is believed to exert its antimalarial effect by interfering with the parasite's uptake and utilization of host choline, a critical precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in parasite membranes.[5][9][13]

The proposed mechanism of action for choline analogues like SAR97276 involves a multi-pronged attack on the parasite's phospholipid metabolism:

-

Inhibition of Choline Transport : Evidence suggests that these compounds inhibit the transport of choline across the parasite's plasma membrane.[14][15][16][17] The parasite has a specific choline carrier that is essential for scavenging this nutrient from the host erythrocyte.[15][17] By blocking this transporter, SAR97276 likely starves the parasite of the necessary building blocks for PC synthesis.

-

Disruption of Phosphatidylcholine (PC) Synthesis : Beyond transport inhibition, choline analogues are thought to interfere with the enzymatic machinery of the de novo PC synthesis pathway (the Kennedy pathway).[6][7][13]

-

Inhibition of Phosphatidylethanolamine (PE) Synthesis : Studies on the related compound G25 have revealed an additional mechanism: the inhibition of phosphatidylethanolamine (PE) synthesis. Specifically, G25 was shown to inhibit phosphatidylserine decarboxylase, a key enzyme in the pathway that converts phosphatidylserine to PE.[6][7] Given the structural similarity, it is plausible that SAR97276 shares this activity.

-

Interference with Heme Detoxification : A secondary mechanism has also been proposed, whereby SAR97276 interferes with the detoxification of heme by binding to ferriprotoporphyrin IX.[2] This would lead to a buildup of toxic heme within the parasite, a mechanism shared by other antimalarial drugs like chloroquine.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of SAR97276 and related compounds.

Table 1: In Vitro Antimalarial Activity

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| SAR97276 (T3) | Chloroquine-resistant | Not specified | [18] |

| G25 | Not specified | 0.75 (trophozoite stage) | [5] |

| UA1936 (probe) | Not specified | 4.5 | [19] |

| Albitiazolium | Not specified | 4.2 | [19] |

Table 2: In Vivo Antimalarial Efficacy of T3 (SAR97276) Prodrugs

| Compound | Administration Route | Efficacy | Reference |

| Cyclic disulfide prodrug 8 | Oral | Improved oral efficacy compared to parent drug | [1] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of SAR97276 Action

Caption: Proposed mechanism of SAR97276 action in P. falciparum.

Experimental Workflow for Target Identification using a Chemical Probe

References

- 1. Disulfide prodrugs of albitiazolium (T3/SAR97276): synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent Inhibitors of Plasmodium Phospholipid Metabolism with a Broad Spectrum of In Vitro Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the mode of action of the antimalarial choline analog G25 in Plasmodium falciparum and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Phospholipid metabolism as a new target for malaria chemotherapy. Mechanism of action of D-2-amino-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A class of potent antimalarials and their specific accumulation in infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mesamalaria.org [mesamalaria.org]

- 12. mesamalaria.org [mesamalaria.org]

- 13. journals.asm.org [journals.asm.org]

- 14. Inhibitors of choline transport into Plasmodium-infected erythrocytes are effective antiplasmodial compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the choline carrier of Plasmodium falciparum: a route for the selective delivery of novel antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Rise and Fall of a Novel Antimalarial: The Discovery and Development of SAR97276 (Albitiazolium)

A Technical Overview for the Drug Development Professional

SAR97276, also known as albitiazolium or T3, emerged from a focused discovery program aimed at identifying novel therapeutic agents against malaria, a persistent global health threat. This bis-thiazolium choline analogue showed early promise with a unique mechanism of action targeting the parasite's essential phospholipid metabolism. Despite a favorable safety profile, the compound's journey was ultimately halted during Phase 2 clinical trials due to insufficient efficacy, particularly in pediatric populations. This report provides an in-depth technical account of the discovery, preclinical development, and clinical evaluation of SAR97276, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The quest for new antimalarials with novel mechanisms of action led researchers to explore compounds that could interfere with the parasite's ability to synthesize its cellular membranes. A key pathway for the malaria parasite, Plasmodium falciparum, is the de novo synthesis of phosphatidylcholine (PC), a major component of its cell membranes. This pathway is heavily reliant on the uptake of choline from the host.

SAR97276 was identified as a potent inhibitor of this process. As a choline analogue, it was designed to competitively inhibit the parasite's choline transporter, thereby disrupting PC synthesis.[1][2][3] The lead optimization program focused on bis-thiazolium salts, which demonstrated significant in vitro and in vivo activity against P. falciparum.[1][3] To enhance its drug-like properties, particularly oral bioavailability, a series of disulfide prodrugs of albitiazolium were synthesized and evaluated.[4][5][6]

Preclinical Development

In Vitro and In Vivo Efficacy

Preclinical studies demonstrated the potent antimalarial activity of SAR97276. The compound exhibited low nanomolar efficacy against P. falciparum in vitro.[3] In vivo studies in rodent models of malaria also showed promising results, with the ability to cure infections at low doses.[1][2]

| Parameter | Organism/Model | Value | Reference |

| IC₅₀ | P. falciparum (in vitro) | 2.3 nM | [3] |

| In vivo efficacy | Rodent malaria model | Cure at <1 mg/kg (i.p.) | [3] |

| Cellular Accumulation Ratio | P. vinckei-infected erythrocytes | >150 | [2][7] |

Mechanism of Action

The primary mechanism of action of SAR97276 is the inhibition of choline uptake by the malaria parasite, leading to the disruption of phosphatidylcholine biosynthesis.[1][2] The compound is actively transported into infected erythrocytes and subsequently into the parasite itself, where it accumulates to high concentrations.[1][2][3] This selective and massive accumulation within the parasite contributes to its potent and specific antimalarial activity.[2][3]

References

- 1. Transport and pharmacodynamics of albitiazolium, an antimalarial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. New Insight into the Mechanism of Accumulation and Intraerythrocytic Compartmentation of Albitiazolium, a New Type of Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Disulfide prodrugs of albitiazolium (T3/SAR97276): synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Accumulation and In Vivo Recycling of the New Antimalarial Albitiazolium Lead to Rapid Parasite Death - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: SAR 97276 (Albitiazolium) - A Clinical-Stage Cholinergic Antagonist for Malaria

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of SAR 97276 (Albitiazolium), a novel bis-thiazolium choline analogue investigated for the treatment of Plasmodium falciparum malaria. Developed as a parenteral formulation, this compound targets the parasite's essential choline metabolic pathway, functioning as a cholinergic antagonist by inhibiting phospholipid biosynthesis. Pre-clinically, the compound demonstrated potent activity against a wide range of P. falciparum isolates and efficacy in animal models. However, despite a favorable safety profile in Phase 1 and 2 clinical trials, this compound failed to achieve sufficient efficacy as a monotherapy in patients with uncomplicated falciparum malaria, leading to the discontinuation of its development for this indication. This whitepaper details the compound's mechanism of action, summarizes all available quantitative data from clinical investigations, outlines the experimental protocols employed, and discusses the implications of its development for future antimalarial research.

Mechanism of Action: Interference with Cholinergic Pathways

The intraerythrocytic stages of Plasmodium falciparum exhibit a high rate of proliferation, demanding rapid synthesis of phospholipids to construct new cellular membranes.[1] A primary component of these membranes is phosphatidylcholine (PC), for which the parasite is dependent on salvaging the precursor choline from the host.[1][2] This reliance on host choline presents a unique therapeutic window.

This compound, a synthetic choline analogue, was designed to exploit this dependency.[3][4] Its proposed mechanism of action is twofold:

-

Inhibition of Choline Uptake: As a structural analogue of choline, this compound competitively inhibits the transport of choline into the infected red blood cell and the parasite itself. This is a critical rate-limiting step for the parasite's de novo PC biosynthesis.[1] By blocking this pathway, this compound effectively starves the parasite of a crucial building block for membrane synthesis.

-

Disruption of Phospholipid Metabolism: The compound directly interferes with the parasite's choline metabolism, leading to a specific and potent inhibition of PC biosynthesis.[1][5]

This antagonism of the parasite's choline utilization pathway is its primary function as a "cholinergic receptor antagonist" in the context of malaria. A secondary mechanism, involving the interference with heme detoxification by binding to ferriprotoporphyrin IX, has also been proposed.[5]

Pre-Clinical and Clinical Quantitative Data

This compound showed promising activity in pre-clinical studies, with potent in vitro action against laboratory and clinical isolates of P. falciparum at nanomolar concentrations (e.g., 40-80 nM) and high efficacy in murine and primate malaria models.[5][6] This led to its evaluation in human clinical trials.

Phase 1 Safety and Pharmacokinetics

Phase 1 trials in healthy volunteers established a reasonable safety profile for parenteral administration.[5]

| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration |

| Number of Participants | 52 (vs. 32 placebo) | 48 (vs. 32 placebo) |

| Single Dose Range | 0.2–12.8 mg | 3.2–36 mg |

| Multiple Dose (3 days) | 4.3–12.8 mg (27 participants) | 12.5–36 mg (36 participants) |

| Terminal Half-life | Not specified | 5.5 h (plasma), 73 h (whole blood)¹ |

| Key Adverse Events (Highest Dose) | Accommodation disorders of the eye, blurred vision, gastrointestinal spasms | Not specified |

| ¹ Following a single 36 mg IM dose. |

Phase 2 Efficacy in Uncomplicated Falciparum Malaria

Two open-label, multi-center Phase 2 trials were conducted in Africa to assess the efficacy of this compound in patients with uncomplicated P. falciparum malaria.[5][7][8]

Table 2.1: Results of Phase 2, Study 1 (NCT00739206)

| Patient Group | Treatment Regimen | N | Cured at 72h | Efficacy (Cure Rate) | Outcome |

| Adults | Single Dose 0.18 mg/kg IM | 34 | 20 | 59% | Insufficient Efficacy |

| Adults | Single Dose 0.14 mg/kg IV | 30 | 23 | 77% | Insufficient Efficacy |

| Adults | 3-Day Regimen, 0.18 mg/kg/day IM | 30 | 27 | 90% | Acceptable Efficacy in Adults |

| Children (7-17y) | 3-Day Regimen, 0.18 mg/kg/day IM | 19 | 13 | 68% | Insufficient Efficacy; further recruitment halted |

Table 2.2: Results of Phase 2, Study 2 (NCT01445938)

| Patient Group | Treatment Regimen | N | Required Rescue Therapy | Efficacy (Failure Rate) | Outcome |

| Teenagers (12-17y) | 3-Day Regimen, 0.5 mg/kg/day IM (Once Daily) | 8 | 8 | 100% | Insufficient Efficacy |

| Teenagers (12-17y) | 3-Day Regimen, 0.25 mg/kg/day IM (Twice Daily) | 8 | 5 | 62.5% | Insufficient Efficacy |

| Teenagers (12-17y) | Artemether–Lumefantrine (Control) | 4 | 0 | 0% | 100% Cure Rate |

Ultimately, monotherapy with this compound was deemed not sufficiently efficacious for treating falciparum malaria, and its development was discontinued.[5]

Experimental Protocols

In Vitro Antimalarial Activity Assay

While the specific protocols used for this compound are proprietary, the standard method for determining in vitro antimalarial activity, cited in related literature, is the [³H]-hypoxanthine incorporation assay.[9][10]

-

Parasite Culture: Asynchronous P. falciparum cultures (e.g., strains 3D7, W2) are maintained in human erythrocytes at a defined hematocrit (e.g., 2%) in RPMI-1640 medium supplemented with serum or Albumax.

-

Drug Dilution: The test compound (this compound) is prepared in serial dilutions and added to a 96-well plate.

-

Incubation: Parasitized red blood cells (e.g., at 0.5% parasitemia, primarily ring stages) are added to the wells and incubated for 24 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor utilized by the parasite, is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting & Measurement: The cells are harvested onto filter mats, and the incorporation of radioactivity is measured using a scintillation counter.

-

Data Analysis: The level of incorporated radioactivity is proportional to parasite growth. The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.

Phase 2 Clinical Trial Protocol (General Outline)

The Phase 2 trials were designed as multicenter, open-label studies to evaluate the efficacy and safety of parenterally administered this compound.[5][7]

-

Study Design: A sequential, age de-escalating design was used. The drug was first tested in adults; if safety and efficacy thresholds were met, the trial would proceed to older children, and then younger children.[5]

-

Patient Population:

-

Inclusion Criteria: Patients with symptomatic, uncomplicated P. falciparum malaria confirmed by microscopy. Adults required a parasite count of ≥100/µL, while children required ≥1000/µL. All patients had a documented fever within the last 24 hours.

-

Exclusion Criteria: Severe malaria, pregnancy or breastfeeding, severe concomitant disease, or treatment with another antimalarial within the previous 72 hours.

-

-

Intervention:

-

This compound was administered either intravenously (IV) or intramuscularly (IM) at specified doses.

-

Study 1 evaluated single-dose and 3-day regimens.

-

Study 2 compared higher-dose 3-day IM regimens of this compound against the standard-of-care oral artemether-lumefantrine.[5]

-

-

Primary Endpoint: The primary measure of efficacy was the cure rate at 72 hours post-treatment initiation, defined by specific clinical and parasitological criteria.

-

Follow-up: Patients were hospitalized for the initial 3 days and followed for up to 28 days to monitor for adverse events and potential recrudescence of the infection.

-

Rescue Therapy: Patients showing signs of treatment failure or clinical deterioration were administered a standard effective antimalarial treatment (e.g., artemether-lumefantrine or quinine).

Conclusion and Future Outlook

The investigation into this compound represents a rational and important effort to develop antimalarials with novel mechanisms of action. Targeting the parasite's essential phospholipid biosynthesis pathway via choline antagonism remains a valid and promising strategy.[1][3]

While this compound demonstrated a good safety profile, its clinical failure was primarily due to a lack of sufficient efficacy as a monotherapy, characterized by a much slower parasite clearance time compared to benchmark artemisinins.[5] This slow action makes it unsuitable for the treatment of either uncomplicated or severe malaria, where rapid parasite reduction is critical.

The development of this compound was subsequently halted. However, the program provides valuable lessons for the scientific community. The disparity between potent pre-clinical activity and insufficient clinical efficacy underscores the challenges in translating in vitro results to patient outcomes. The experience with this compound suggests that future compounds targeting this pathway may need to exhibit more rapid parasiticidal activity or be developed as part of a combination therapy with a fast-acting partner drug. The targeting of cholinergic pathways and nutrient uptake in Plasmodium continues to be an area of interest for novel drug discovery.

References

- 1. Choline Analogues in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Choline analogues in malaria chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiplasmodial Activity of SAR97276 (Albitiazolium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR97276, also known as Albitiazolium, is a bis-thiazolium salt that has been investigated for its antiplasmodial properties. As a choline analogue, its primary mechanism of action involves the disruption of phospholipid biosynthesis within the Plasmodium falciparum parasite, a critical pathway for its survival and proliferation. This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of SAR97276, including its efficacy against various parasite strains, detailed experimental protocols for its evaluation, and an illustration of its proposed mechanism of action. While clinical development of SAR97276 for malaria was discontinued due to insufficient efficacy in human trials, the in vitro data underscores the potential of targeting phospholipid metabolism in antimalarial drug discovery.

Quantitative Data on In Vitro Antiplasmodial Activity

| P. falciparum Strain | Resistance Profile | Reported IC50 Range (nM) * | Reference |

| 3D7 | Chloroquine-Sensitive | 3 - 14 | [1][2] |

| K1 | Chloroquine-Resistant | 9 - 65 | [1][2] |

| W2 | Chloroquine-Resistant | Potent activity reported | [3] |

| Laboratory & Clinical Isolates | Various | "Powerful in vitro activity" | [3] |

| Note: The IC50 ranges for 3D7 and K1 strains are based on compounds with similar mechanisms and demonstrated in vivo curative potential, and are indicative of the expected potency of SAR97276. |

Mechanism of Action: Inhibition of Phospholipid Biosynthesis

SAR97276 functions as a choline analogue, competitively inhibiting the transport and metabolism of choline within the parasite. This interference primarily disrupts the de novo biosynthesis of phosphatidylcholine (PC) via the Kennedy pathway (also known as the CDP-choline pathway), which is the most abundant phospholipid in Plasmodium membranes and essential for membrane biogenesis during the parasite's rapid proliferation within erythrocytes. The inhibition of this pathway leads to parasite death.

Signaling and Metabolic Pathway

The following diagram illustrates the proposed mechanism of action of SAR97276 in the context of the parasite's phosphatidylcholine biosynthesis pathway.

Experimental Protocols

The in vitro antiplasmodial activity of SAR97276 is typically assessed using standardized parasite growth inhibition assays. Below are detailed methodologies for these key experiments.

Plasmodium falciparum Culture

-

Parasite Strains: Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous culture.

-

Culture Medium: Parasites are cultured in RPMI-1640 medium supplemented with 25 mM HEPES, 25 mM NaHCO₃, 0.5% Albumax II, and 50 µg/mL hypoxanthine.

-

Erythrocytes: Human O+ erythrocytes are used as host cells at a 2-4% hematocrit.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronization: Parasite cultures are synchronized at the ring stage using methods such as 5% D-sorbitol treatment to ensure a homogenous population for assays.

In Vitro Drug Sensitivity Assay Workflow

The following diagram outlines the general workflow for determining the in vitro antiplasmodial activity of a test compound like SAR97276.

SYBR Green I-Based Fluorescence Assay

This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

-

Plate Preparation: Asynchronous or synchronized P. falciparum culture (1% parasitemia, 2% hematocrit) is added to 96-well plates containing serial dilutions of SAR97276.

-

Incubation: Plates are incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

[³H]Hypoxanthine Incorporation Assay

This "gold standard" assay measures the incorporation of radiolabeled hypoxanthine into the nucleic acids of replicating parasites.

-

Plate Preparation and Incubation: Similar to the SYBR Green I assay, synchronized parasite cultures are incubated with serial dilutions of SAR97276 for 24-48 hours.

-

Radiolabeling: [³H]Hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Cell Harvesting: The contents of each well are harvested onto glass fiber filters using a cell harvester.

-

Scintillation Counting: The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to parasite growth. IC50 values are determined by analyzing the dose-response curve. A study specifically on T3/SAR97276 utilized this method by adding the drug at concentrations of 40 nM and 80 nM to synchronized cultures at different stages (ring, trophozoite, and schizont) and monitoring parasite viability after drug removal at various time points.[4]

Conclusion

SAR97276 (Albitiazolium) demonstrates potent in vitro antiplasmodial activity in the low nanomolar range against both drug-sensitive and drug-resistant strains of P. falciparum. Its mechanism of action, the inhibition of the essential phosphatidylcholine biosynthesis pathway, represents a valuable target for antimalarial drug development. Although SAR97276 itself did not proceed through clinical trials for malaria treatment, the extensive in vitro characterization provides a strong rationale for the continued exploration of choline analogues and other inhibitors of phospholipid metabolism as a promising strategy to combat malaria. The detailed protocols provided in this guide offer a robust framework for the continued in vitro evaluation of such compounds.

References

- 1. Correlation between in vitro and in vivo antimalarial activity of compounds using CQ-sensitive and CQ-resistant strains of Plasmodium falciparum and CQ-resistant strain of P. yoelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early Clinical Trial Results for SAR97276 in Malaria: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the early clinical trial results for SAR97276 (also known as SAR97276A or albitiazolium bromide), a former antimalarial candidate. The development of SAR97276 for malaria has been discontinued due to insufficient efficacy.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative data, experimental protocols, and the compound's mechanism of action.

Executive Summary

SAR97276, a choline analogue, was investigated for the treatment of Plasmodium falciparum malaria.[3] The compound's mechanism of action involves the inhibition of phosphatidylcholine (PC) biosynthesis in the parasite.[1] Despite a generally acceptable safety profile, Phase 2 clinical trials revealed that SAR97276 monotherapy was not sufficiently effective in treating uncomplicated falciparum malaria in both adult and pediatric populations, leading to the cessation of its development for this indication.[1][2]

Quantitative Data Summary

The efficacy of SAR97276A was evaluated in two separate Phase 2 clinical trials. The key quantitative outcomes are summarized in the tables below.

Table 1: Efficacy Results of SAR97276A in Study 1 (NCT00739206)[1][3]

| Treatment Group | Administration | Dose | Patient Population | Number of Patients | Cured | Cure Rate |

| 1 | Intramuscular (IM) | 0.18 mg/kg (single dose) | Adults | 34 | 20 | 59% |

| 2 | Intravenous (IV) | 0.14 mg/kg (single dose) | Adults | 30 | 23 | 77% |

| 3 | Intramuscular (IM) | Not specified (3-day regimen) | Adults | 30 | 27 | 90% |

| 4 | Intramuscular (IM) | Not specified (3-day regimen) | Children (7-17 years) | 19 | 13 | 68% |

Table 2: Efficacy Results of SAR97276A in Study 2 (NCT01445938)[1][3]

| Treatment Group | Administration | Dose | Patient Population | Number of Patients | Required Rescue Therapy | Failure Rate |

| 1 | Intramuscular (IM) | 0.5 mg/kg (once daily for 3 days) | Teenagers | 8 | 8 | 100% |

| 2 | Intramuscular (IM) | 0.25 mg/kg (twice daily for 3 days) | Teenagers | 8 | 5 | 62.5% |

| 3 (Control) | Oral | Artemether-lumefantrine | Teenagers | 4 | 0 | 0% |

Experimental Protocols

Study 1 (NCT00739206)

-

Objective : To assess the efficacy and safety of SAR97276A in adults and children with uncomplicated and severe Plasmodium falciparum malaria.[4][5]

-

Study Design : An open-label, multi-center, age de-escalating study conducted in Burkina Faso, Gabon, Benin, and Tanzania.[1][3]

-

Inclusion Criteria :

-

Exclusion Criteria :

-

Treatment Arms :

-

Follow-up : Patients were hospitalized for 3 days and followed up for 28 days.[6]

Study 2 (NCT01445938)

-

Objective : To assess the safety and efficacy of a higher dose of SAR97276A compared to artemether-lumefantrine in children and teenagers with uncomplicated falciparum malaria.[1][3]

-

Study Design : A randomized, controlled, open-label, multi-center study conducted in Burkina Faso, Gabon, and Kenya.[1][3]

-

Patient Population : Teenagers (initially, with plans for younger children that were not executed due to lack of efficacy).[1][3]

-

Treatment Arms :

Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

SAR97276 (albitiazolium) is a choline analogue that targets the de novo biosynthesis of phosphatidylcholine (PC) in Plasmodium falciparum, a critical pathway for parasite membrane formation.[1]

The proposed mechanism involves several steps:

-

Entry into Infected Erythrocyte : Albitiazolium primarily enters the infected red blood cell through furosemide-sensitive new permeability pathways (NPPs) induced by the parasite.

-

Transport into the Parasite : Once inside the erythrocyte, it is transported into the parasite by a poly-specific cation carrier.

-

Inhibition of Choline Transport : Albitiazolium competitively inhibits the transport of choline into the parasite via this cation transporter.[1]

-

Inhibition of PC Biosynthesis Enzymes : At higher concentrations, albitiazolium also inhibits the three key enzymes of the Kennedy pathway for PC synthesis: Choline Kinase (CK), CTP:phosphocholine cytidylyltransferase (CCT), and choline/ethanolaminephosphotransferase (CEPT).[1]

The primary antimalarial effect is believed to be the inhibition of choline entry into the parasite.[1]

Visualizations

Signaling Pathway: SAR97276A Mechanism of Action

Caption: Mechanism of action of SAR97276A in a malaria-infected erythrocyte.

Experimental Workflow: Phase 2 Clinical Trials

Caption: Generalized workflow of the Phase 2 clinical trials for SAR97276A.

References

- 1. Transport and pharmacodynamics of albitiazolium, an antimalarial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of the choline analogue SAR97276 for malaria treatment: results of two phase 2, open-label, multicenter trials in African patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of SAR97276A in the Treatment of Uncomplicated and Severe Malaria in Adults and Children. [ctv.veeva.com]

An In-depth Technical Guide to the Inhibition of Choline Transport in Erythrocytes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "SAR 97276" and its effects on choline transport in erythrocytes is not available in the public domain based on the conducted search. This guide will, therefore, provide a comprehensive overview of the principles, methodologies, and known inhibitors of choline transport in human erythrocytes, serving as a foundational resource for research in this area.

Introduction to Choline Transport in Erythrocytes

Choline is an essential nutrient crucial for the synthesis of the membrane phospholipid, phosphatidylcholine, and the neurotransmitter, acetylcholine.[1] In humans, choline is not synthesized de novo and must be obtained from the diet.[1] As a charged molecule, choline requires protein transporters to cross cell membranes.[1] Human erythrocytes possess a carrier-mediated system for choline transport, which has been the subject of study to understand its kinetics and inhibition.[2][3] This transport system is vital for maintaining the integrity of the erythrocyte membrane and is a potential target for various pharmacological agents.

The transport of choline into human erythrocytes is a complex process that can lead to the concentration of choline within the cells.[3] The influx and efflux of choline are mediated by a carrier system and can be influenced by the concentrations of intra- and extracellular choline, as well as the presence of ions like sodium.[3]

Mechanisms of Choline Transport Inhibition

The inhibition of choline transport in erythrocytes can occur through various mechanisms, primarily targeting the transporter proteins. These mechanisms can be broadly categorized as:

-

Competitive Inhibition: Where the inhibitor molecule competes with choline for the same binding site on the transporter.

-

Non-competitive Inhibition: Where the inhibitor binds to a site on the transporter different from the choline binding site, altering the transporter's conformation and reducing its activity.

-

Mixed Inhibition: A combination of competitive and non-competitive inhibition.[4]

-

Irreversible Inhibition: Where the inhibitor forms a covalent bond with the transporter, leading to permanent inactivation.

Several classes of compounds have been identified as inhibitors of choline transport in erythrocytes, including thiol reagents and choline analogues.[2][5][6]

Quantitative Data on Choline Transport Inhibitors

The following tables summarize the quantitative data on various compounds known to inhibit choline transport in different cell types, which can serve as a reference for studies in erythrocytes.

Table 1: Inhibition of High-Affinity Choline Transport in Mouse Brain Synaptosomes [4]

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,6-hexanediamine dibromide (DTH) | 76 | 73 ± 1 | Mixed |

| N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,10-decanediamine dibromide (DTD) | 21 | 31 ± 2 | Mixed |

Table 2: Kinetic Parameters of Choline Transport in Human Erythrocytes [3]

| Condition | Apparent Michaelis Constant (Kₘ) | Maximum Flux (Vₘₐₓ) (µmoles/liter cells/min) |

| Steady State | 30 x 10⁻⁶ M | 1.1 |

| Influx into choline-free pre-equilibrated cells | 6.5 x 10⁻⁶ M | 0.22 |

Experimental Protocols

Radiolabeled Choline Uptake Assay

This is a common method to directly assess the function of choline transporters.[7]

Objective: To measure the rate of choline transport into erythrocytes by quantifying the uptake of radiolabeled choline.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin).

-

[³H]Choline or [¹⁴C]Choline.

-

Assay buffer (e.g., a sodium-containing buffer with appropriate pH).[7]

-

Inhibitor compound of interest.

-

Scintillation fluid and a scintillation counter.

-

Microcentrifuge and tubes.

Methodology:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood to separate plasma and buffy coat.

-

Wash the erythrocyte pellet multiple times with an isotonic saline solution.

-

Resuspend the washed erythrocytes in the assay buffer to a known hematocrit.

-

-

Inhibition Assay:

-

Pre-incubate the erythrocyte suspension with the inhibitor compound at various concentrations for a specified time at 37°C.[7] A vehicle control (e.g., DMSO) should be included.[7]

-

Initiate the uptake by adding a known concentration of radiolabeled choline.[7]

-

Incubate the mixture for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport.

-

Stop the transport by adding an ice-cold stop solution (e.g., isotonic saline with a high concentration of a competitive inhibitor like hemicholinium-3) and immediately centrifuging the tubes.

-

Wash the erythrocyte pellet with the ice-cold stop solution to remove extracellular radiolabeled choline.

-

-

Quantification:

-

Lyse the washed erythrocytes with a lysis buffer or deionized water.

-

Add the lysate to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of choline uptake (e.g., in pmol/min/mg of protein or per 10⁹ cells).

-

Plot the uptake rate against the inhibitor concentration to determine the IC₅₀ value.

-

Preparation of Erythrocyte Ghosts for Transport Studies

Erythrocyte ghosts (membranes without cytoplasm) are a useful tool for studying transport mechanisms without the interference of intracellular metabolic processes.

Objective: To prepare resealed erythrocyte ghosts containing a known buffer composition.

Materials:

-

Freshly drawn human blood.

-

Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4).

-

Isotonic buffer (e.g., 150 mM NaCl, 5 mM phosphate buffer, pH 7.4).

-

Centrifuge.

Methodology:

-

Erythrocyte Isolation: Isolate and wash erythrocytes as described in the previous protocol.

-

Hypotonic Lysis:

-

Suspend the packed erythrocytes in a large volume of ice-cold hypotonic buffer. This causes the cells to swell and lyse, releasing their cytoplasmic contents.

-

Centrifuge the suspension at high speed to pellet the erythrocyte membranes (ghosts).

-

-

Washing:

-

Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear, indicating the removal of hemoglobin.

-

-

Resealing:

-

Resuspend the ghosts in an isotonic buffer containing the desired internal composition.

-

Incubate at 37°C for a period to allow the membranes to reseal, trapping the buffer inside.

-

-

Final Wash: Wash the resealed ghosts with the isotonic buffer to remove any un-trapped components.

These resealed ghosts can then be used in transport assays similar to those with intact erythrocytes.

Visualizations

Caption: Workflow for a radiolabeled choline transport inhibition assay in erythrocytes.

Caption: Inhibition of choline transport by thiol reagents targeting an essential SH group.[2][6]

Caption: Classification of known inhibitors of choline transport.[2][5][6][8]

Conclusion

The study of choline transport inhibition in erythrocytes is a valuable tool for understanding membrane transport phenomena and for the development of new therapeutic agents. While specific information on "this compound" is unavailable, the principles and methods outlined in this guide provide a solid foundation for researchers. The use of radiolabeled uptake assays, coupled with kinetic analysis, allows for the characterization of inhibitor potency and mechanism of action. Further research into the diverse family of solute carriers responsible for choline transport will undoubtedly reveal new targets and opportunities for pharmacological intervention.[9]

References

- 1. Choline transport for phospholipid synthesis: An emerging role of choline transporter-like protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Some properties of an SH group essential for choline transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentrative Accumulation of Choline by Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of choline transport by redox-active cholinomimetic bis-catechol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of choline transport into human erythrocytes by choline mustard aziridinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some properties of an SH group essential for choline transport in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 8. The effect of lithium on choline transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diversity of human choline transporters: substrate specificity, kinetic properties, and inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Albitiazolium Bromide: A Technical Whitepaper on Potential Research Applications Beyond Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albitiazolium bromide, a bis-thiazolium choline analog, has demonstrated significant promise as an antimalarial agent by targeting phosphatidylcholine biosynthesis. However, the structural motifs of this compound—the thiazolium ring and the choline-like structure—are implicated in a wide array of other pharmacological activities. This technical guide explores the untapped potential of Albitiazolium bromide in research applications beyond malaria, focusing on oncology, infectious diseases, and neurodegenerative disorders. Drawing upon the known mechanisms of related compounds, this whitepaper provides a comprehensive overview of the theoretical framework, detailed experimental protocols for investigation, and a summary of relevant quantitative data to guide future research and drug development efforts.

Introduction: The Core Structure and Known Mechanism of Action

Albitiazolium bromide, also known as SAR97276, is a dicationic bis-thiazolium salt. Its established antimalarial activity stems from its ability to act as a choline analog, competitively inhibiting choline transport into the Plasmodium-infected erythrocyte. This disruption of choline uptake effectively halts the parasite's de novo phosphatidylcholine (PC) biosynthesis, a critical pathway for membrane formation and parasite proliferation. The key structural features of Albitiazolium bromide are the two positively charged thiazolium rings linked by a hydrophobic alkyl chain, which mimics the structure of choline.

The thiazole ring is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, as a choline analog, Albitiazolium bromide has the potential to interfere with choline metabolism in other rapidly proliferating cells or in neuronal contexts, opening up avenues for research in oncology and neurodegenerative diseases.

Potential Therapeutic Areas and Supporting Evidence

Oncology

The aberrant choline metabolism in cancer cells, often characterized by increased choline uptake and elevated levels of phosphocholine, presents a promising therapeutic target. Choline kinase (ChoK), the enzyme that phosphorylates choline, is frequently overexpressed in various cancers, and its inhibition has been shown to induce cancer cell apoptosis.

Hypothesis for Albitiazolium Bromide: By mimicking choline, Albitiazolium bromide could potentially be taken up by cancer cells through choline transporters and subsequently inhibit ChoK or other enzymes in the PC biosynthesis pathway, leading to cytotoxic or cytostatic effects.

Infectious Diseases (Antibacterial)

The thiazolium moiety is a core component of thiamine (vitamin B1) and is known to be a feature in some antimicrobial compounds. Bis-cationic compounds, including bis-thiazolium and bis-imidazolium salts, have demonstrated broad-spectrum antibacterial activity. The proposed mechanism often involves disruption of the bacterial cell membrane and inhibition of essential cellular processes.

Hypothesis for Albitiazolium Bromide: The dicationic and lipophilic nature of Albitiazolium bromide could facilitate its interaction with and disruption of bacterial cell membranes, leading to bactericidal or bacteriostatic effects. Thiazole-quinolinium derivatives, for instance, have been shown to inhibit the bacterial cell division protein FtsZ.[1][2][3]

Neurodegenerative and Neuroinflammatory Diseases

Choline is a precursor to the neurotransmitter acetylcholine and is crucial for neuronal function and membrane integrity. Alterations in choline metabolism have been implicated in neurodegenerative diseases like Alzheimer's disease. Furthermore, the anti-inflammatory properties of some thiazole-containing compounds suggest a potential role in mitigating neuroinflammation, a common feature of these disorders.

Hypothesis for Albitiazolium Bromide: Albitiazolium bromide's interaction with choline transporters and metabolic pathways in the central nervous system could modulate neuronal function. Additionally, its potential anti-inflammatory effects could offer neuroprotection in disease models characterized by neuroinflammation.

Quantitative Data Summary

While specific data for Albitiazolium bromide in these novel applications are not yet available in published literature, the following tables summarize quantitative data for related bis-thiazolium compounds and inhibitors of the targeted pathways to provide a benchmark for future studies.

Table 1: Anticancer Activity of Bis-Thiazole and Choline Kinase Inhibitors

| Compound/Class | Cell Line(s) | IC50/GI50 (µM) | Reference |

| Bis-thiazole derivative 5a | KF-28 (ovarian) | 0.718 | [4] |

| Bis-thiazole derivative 5e | MCF-7 (breast) | 0.6648 | [4] |

| Bis-amide-based bis-thiazole 7f | HCT-116 (colorectal) | 10.44 - 13.76 | [5] |

| Choline Kinase Inhibitor PL48 | HepG2 (liver) | 0.09 (choline uptake) | [6][7] |

| Choline Kinase Inhibitor PL48 | MCF7 (breast) | 0.26 (choline uptake) | [6][7] |

| Choline Kinase Inhibitor ICL-CCIC-0019 | NCI-60 Panel (various) | Median GI50 of 1.12 | [8][9] |

Table 2: Antibacterial Activity of Thiazolium and Related Compounds

| Compound/Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Thiazole-quinolinium derivatives | MRSA, VRE, NDM-1 E. coli | 1 - 32 | [2][3][10] |

| Bis-1,2,4-triazoliums | Various | 0.5 - 2 | [11] |

| [1][4]Thiazolo[3,2-b][1][12][13]triazolium Salts | Gram-positive & Gram-negative | 0.97 - 250 | [14] |

Table 3: Inhibition of Phosphatidylcholine Synthesis

| Compound | Target | IC50 | Reference |

| Hypolipidemic Drugs (e.g., DH-990) | Cholinephosphotransferase | 0.3 mM | [12][15] |

| Hypolipidemic Drugs (e.g., DH-990) | Lysolecithin acyltransferase | 40 µM | [12][15] |

| GNF-Pf-3801 | Phosphatidylserine Decarboxylase | 4 µM (P. falciparum) | [16] |

Experimental Protocols

The following section details experimental protocols that can be adapted to investigate the potential applications of Albitiazolium bromide.

Synthesis of Albitiazolium Bromide

While a specific detailed protocol for Albitiazolium bromide is proprietary, a general synthesis for bis-thiazolium salts can be described as a two-step process.

Step 1: Synthesis of the Thiazole Precursor A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. For Albitiazolium bromide, the precursor is 4-methyl-5-(2-hydroxyethyl)thiazole.

Step 2: N-alkylation to form the Bis-thiazolium Salt The thiazole precursor is then reacted with a dihaloalkane, in this case, 1,12-dibromododecane, to form the final bis-thiazolium bromide salt.

A representative procedure for a similar synthesis:

-

Dissolve 1,4-cyclohexanedione-bis-thiosemicarbazone and a hydrazonoyl chloride in ethanol.[4][17]

-

Upon completion, cool the reaction mixture and isolate the product by filtration.[4][17]

-

Recrystallize the crude product from a suitable solvent to obtain the pure bis-thiazole derivative.[4][17]

To synthesize Albitiazolium bromide, 4-methyl-5-(2-hydroxyethyl)thiazole would be reacted with 1,12-dibromododecane in a suitable solvent, likely at an elevated temperature.

In Vitro Anticancer Activity Assays

-

Objective: To determine the cytotoxic effect of Albitiazolium bromide on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Albitiazolium bromide for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Objective: To determine if Albitiazolium bromide inhibits choline kinase activity.

-

Procedure (Radiolabeling):

-

Culture cancer cells and treat with varying concentrations of Albitiazolium bromide.

-

Add [¹⁴C-methyl]-choline to the culture medium and incubate.

-

Lyse the cells and separate the water-soluble fraction.

-

Analyze the incorporation of radiolabeled choline into phosphocholine using thin-layer chromatography or HPLC.

-

Quantify the amount of radiolabeled phosphocholine to determine the extent of ChoK inhibition.

-

-

Objective: To measure the effect of Albitiazolium bromide on de novo phosphatidylcholine synthesis.

-

Procedure (Coupled Enzyme Assay):

-

Utilize a commercial phosphatidylcholine assay kit.

-

Prepare cell or tissue lysates.

-

In the presence of Albitiazolium bromide, phosphatidylcholine is hydrolyzed to choline by phospholipase D.

-

Choline is then oxidized to betaine, producing hydrogen peroxide.

-

The hydrogen peroxide reacts with a probe to generate a colorimetric or fluorometric signal, which is proportional to the amount of phosphatidylcholine.

-

In Vitro Antibacterial Activity Assays

-

Objective: To determine the lowest concentration of Albitiazolium bromide that inhibits the visible growth of a microorganism.

-

Procedure (Broth Microdilution):

-

Prepare a two-fold serial dilution of Albitiazolium bromide in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Objective: To investigate if Albitiazolium bromide inhibits bacterial cell division, potentially by targeting FtsZ.

-

Procedure:

-

Treat bacterial cultures with Albitiazolium bromide at sub-MIC concentrations.

-

Observe the bacterial morphology using microscopy (e.g., phase-contrast or fluorescence microscopy after staining with a membrane dye).

-

Look for cell filamentation, which is indicative of inhibited cell division.

-

Further biochemical assays can be performed to assess the effect of the compound on FtsZ polymerization and GTPase activity.[3]

-

In Vitro Neuroprotection and Anti-inflammatory Assays

-

Objective: To assess the neuroprotective potential of Albitiazolium bromide against glutamate-induced neuronal cell death.

-

Procedure:

-

Culture neuronal cells (e.g., HT22 hippocampal neurons).

-

Pre-treat the cells with various concentrations of Albitiazolium bromide.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate.

-

Assess cell viability using an MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

-

Objective: To evaluate the anti-inflammatory effects of Albitiazolium bromide.

-

Procedure:

-

Culture microglial cells (e.g., BV-2).

-

Pre-treat the cells with Albitiazolium bromide.

-

Stimulate an inflammatory response by adding LPS.

-

Measure the production of pro-inflammatory mediators such as nitric oxide (using the Griess reagent) and cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

-

-

Objective: To assess the in vitro anti-inflammatory activity of Albitiazolium bromide by measuring the inhibition of heat-induced albumin denaturation.

-

Procedure:

-

Prepare a reaction mixture containing bovine serum albumin and various concentrations of Albitiazolium bromide.

-

Incubate the mixture at 37°C followed by heating at 70°C to induce denaturation.

-

After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a positive control.[18][19][20][21][22]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed anticancer signaling pathway of Albitiazolium bromide.

Caption: Experimental workflow for investigating antibacterial activity.

Caption: Logical relationship for potential neuroprotective effects.

Conclusion and Future Directions

Albitiazolium bromide, while developed for its potent antimalarial properties, possesses a chemical structure that suggests a much broader therapeutic potential. Its nature as a bis-thiazolium choline analog makes it a compelling candidate for investigation in oncology, infectious diseases, and neurodegenerative disorders. The primary mechanism of inhibiting phosphatidylcholine biosynthesis is a pathway of significant interest in cancer research. Furthermore, the known antimicrobial and anti-inflammatory activities of related thiazolium compounds provide a strong rationale for exploring these applications.

Future research should focus on the systematic in vitro screening of Albitiazolium bromide against a panel of cancer cell lines, pathogenic bacteria, and in models of neuroinflammation and neurotoxicity. Positive hits would warrant further investigation into the precise molecular mechanisms and subsequent in vivo efficacy studies. The detailed experimental protocols provided in this whitepaper offer a roadmap for researchers to embark on this exciting avenue of drug discovery, potentially repurposing a promising antimalarial candidate for a host of other debilitating diseases.

References

- 1. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00691B [pubs.rsc.org]

- 3. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel bis-amide-based bis-thiazoles as Anti-colorectal Cancer Agents Through Bcl-2 Inhibition: Synthesis, In Vitro, and In Vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel choline kinase inhibitor ICL-CCIC-0019 reprograms cellular metabolism and inhibits cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Hypolipidemic drugs are inhibitors of phosphatidylcholine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Non-Congeneric Derivatives of the Choline Kinase Alpha Inhibitor ICL-CCIC-0019 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hypolipidemic drugs are inhibitors of phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemistry and Diseases Related to the Interconversion of Phosphatidylcholine, Phosphatidylethanolamine, and Phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 18. Antimicrobial and Anti-Inflammatory Activity of Low-Energy Assisted Nanohydrogel of Azadirachta indica Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the anti-inflammatory, antinociceptive, and antipyretic potential of ethanolic extract of Aristida depressa Retz through in vitro, in vivo, and in silico models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro xanthine oxidase and albumin denaturation inhibition assay of Barringtonia racemosa L. and total phenolic content analysis for potential anti-inflammatory use in gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Synthesis and Characterization of Albitiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albitiazolium bromide, a promising antimalarial drug candidate, has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. As a bis-thiazolium salt, its mechanism of action involves the disruption of essential metabolic pathways within the parasite. This technical guide provides a comprehensive overview of the synthesis and characterization of Albitiazolium bromide, including detailed experimental protocols, data presentation in structured tables, and visualization of its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel antimalarial therapeutics.

Synthesis of Albitiazolium Bromide

The synthesis of Albitiazolium bromide is achieved through a direct quaternization reaction, a common method for the preparation of thiazolium salts. The procedure involves the reaction of two equivalents of 5-(2-hydroxyethyl)-4-methylthiazole with one equivalent of 1,12-dibromododecane.

Experimental Protocol

Materials:

-

5-(2-hydroxyethyl)-4-methylthiazole

-

1,12-dibromododecane

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-(2-hydroxyethyl)-4-methylthiazole (2.0 equivalents) in anhydrous acetonitrile.

-

To this solution, add 1,12-dibromododecane (1.0 equivalent) at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a white precipitate of Albitiazolium bromide will form. Allow the mixture to cool to room temperature.

-

The precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified Albitiazolium bromide under vacuum to yield a white crystalline solid.

Synthesis Workflow

Characterization of Albitiazolium Bromide

The structural confirmation and purity assessment of the synthesized Albitiazolium bromide are conducted using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

| Parameter | Value |

| Molecular Formula | C₂₄H₄₂Br₂N₂O₂S₂ |

| Molecular Weight | 614.54 g/mol |

| Appearance | White crystalline solid |

| CAS Number | 321915-72-4 |

Table 1: Physicochemical Properties of Albitiazolium Bromide.[1]

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to thiazolium ring protons, methylene protons of the dodecane chain, methylene protons adjacent to the hydroxyl group, and methyl protons. The protons on the carbon adjacent to the thiazolium nitrogen will be deshielded. |

| ¹³C NMR | Resonances for the carbons of the thiazolium ring, the dodecane backbone, the hydroxyethyl side chain, and the methyl group. |

| IR (cm⁻¹) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic, ~2850-2950 cm⁻¹), C=N and C=C stretches of the thiazolium ring (~1600-1450 cm⁻¹), C-O stretch (~1050 cm⁻¹). |

| MS (ESI+) | A prominent peak for the dication [M-2Br]²⁺ at m/z corresponding to half the mass of the cation (C₂₄H₄₂N₂O₂S₂)²⁺. |

Table 2: Expected Spectroscopic Data for Albitiazolium Bromide.

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A sample of Albitiazolium bromide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS).

-

Expected ¹H NMR Chemical Shifts (δ, ppm, relative to TMS):

-

~9.5-10.0 (s, 2H, N-CH-S of thiazolium ring)

-

~4.5-4.8 (t, 4H, N-CH₂- of dodecane chain)

-

~3.8-4.0 (t, 4H, -CH₂-OH)

-

~2.9-3.1 (t, 4H, -CH₂-CH₂-OH)

-

~2.4-2.6 (s, 6H, -CH₃ on thiazolium ring)

-

~1.2-1.8 (m, 20H, internal -CH₂- of dodecane chain)

-

2.2.2. Infrared (IR) Spectroscopy

-

Protocol: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Characteristic IR Absorption Bands (cm⁻¹):

-

3350-3200 (broad, O-H stretching)

-

2925 and 2855 (strong, C-H stretching of CH₂ groups)

-

1580-1550 (C=N stretching of the thiazolium ring)

-

1465 (C-H bending of CH₂ groups)

-

1050 (C-O stretching of the primary alcohol)

-

2.2.3. Mass Spectrometry (MS)

-

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) is used for the analysis. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The analysis is performed in positive ion mode.

-

Expected Mass Spectrum: The mass spectrum is expected to show a base peak corresponding to the dicationic molecule with the loss of both bromide counter-ions, [M-2Br]²⁺. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) may be observable in fragments containing a single bromide ion.

Mechanism of Action and Signaling Pathway

Albitiazolium bromide exerts its antimalarial effect by acting as a choline analogue and disrupting the de novo synthesis of phosphatidylcholine (PC) in the Plasmodium parasite.[2][3] This pathway is crucial for the parasite's membrane biogenesis and survival.

Albitiazolium inhibits the transport of choline into both the infected red blood cell and the parasite itself.[2] It competes with choline for uptake through the parasite's cation transporter.[2] Furthermore, at higher concentrations, Albitiazolium can also inhibit the enzymes of the Kennedy pathway for PC synthesis, namely choline kinase (CK), CTP:phosphocholine cytidylyltransferase (CCT), and CDP-choline:diacylglycerol cholinephosphotransferase (CEPT).[2]

Signaling Pathway Diagram

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of Albitiazolium bromide. The outlined protocols and expected analytical data serve as a practical reference for researchers in the field of medicinal chemistry and drug discovery. Furthermore, the elucidation of its mechanism of action, centered on the disruption of the parasite's phosphatidylcholine biosynthesis pathway, offers valuable insights for the development of novel and effective antimalarial agents. The provided diagrams for the synthesis workflow and signaling pathway offer a clear visual representation of these complex processes, aiding in a deeper understanding of this promising drug candidate.

References

The Pivotal Role of the Bis-Thiazolium Scaffold in Antimalarial Chemotherapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health challenge posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the exploration of novel chemotherapeutic agents with unique mechanisms of action. Among the promising candidates are synthetic bis-thiazolium salts, which have demonstrated potent antimalarial activity in the low nanomolar range. This technical guide provides an in-depth analysis of the bis-thiazolium structure in antimalarial efficacy, focusing on its primary mechanism of action, structure-activity relationships, and the development of prodrug strategies to enhance bioavailability. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of antimalarial drug development.

Introduction

Malaria remains a significant cause of morbidity and mortality worldwide, with the continuous evolution of drug-resistant parasites demanding a robust pipeline of new antimalarial drugs. The bis-thiazolium class of compounds has emerged as a powerful new scaffold in antimalarial research. These dicationic molecules have been shown to exhibit potent, rapid, and non-reversible cytotoxicity against the intraerythrocytic stages of P. falciparum.[1] This guide delves into the core aspects of bis-thiazolium compounds as antimalarial agents, providing quantitative data, detailed experimental methodologies, and visual representations of their biological context and evaluation process.

Mechanism of Action: Targeting Phospholipid Biosynthesis

The primary antimalarial mechanism of bis-thiazolium salts is the disruption of phosphatidylcholine (PC) biosynthesis in the parasite.[1] During its rapid proliferation within human erythrocytes, P. falciparum extensively synthesizes new membranes, with PC being the most abundant phospholipid component. The parasite utilizes two main pathways for PC synthesis: the CDP-choline (Kennedy) pathway and the serine-decarboxylase-phosphoethanolamine-methyltransferase (SDPM) pathway.

Bis-thiazolium compounds, acting as choline analogues, primarily inhibit the CDP-choline pathway by blocking the transport of choline into the parasite.[2] This targeted inhibition of a crucial metabolic pathway leads to the arrest of parasite development and eventual cell death.

Signaling Pathway: Phosphatidylcholine Biosynthesis in P. falciparum

The following diagram illustrates the key steps in the two pathways for phosphatidylcholine biosynthesis in Plasmodium falciparum, highlighting the inhibitory action of bis-thiazolium salts.

Caption: P. falciparum Phosphatidylcholine Synthesis Pathways.

Quantitative Antimalarial Efficacy

The antimalarial potency of bis-thiazolium compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro cultures of P. falciparum and their half-maximal effective dose (ED50) in in vivo murine models of malaria. The cytotoxicity of these compounds is assessed using mammalian cell lines to determine the 50% cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/IC50) is calculated as a measure of the compound's therapeutic window.

In Vitro Activity and Cytotoxicity

The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected bis-thiazolium salts and their prodrugs against P. falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| T3 (Albitiazolium) | W2 | 2.3 ± 0.4 | Human Foreskin Fibroblasts | > 10 | > 4348 | [3] |

| T4 | W2 | 0.65 ± 0.1 | Human Foreskin Fibroblasts | > 10 | > 15385 | [3] |

| Compound 12 | W2 | 2.25 | - | - | - | [4] |

| Compound 13 | W2 | 0.65 | - | - | - | [4] |

| TE3 (Prodrug of T3) | W2 | 9.0 ± 1.5 | Human Foreskin Fibroblasts | > 10 | > 1111 | [3] |

| TE4a (Prodrug of T4) | W2 | 2.9 ± 0.5 | Human Foreskin Fibroblasts | > 10 | > 3448 | [3] |

| Compound 3 | 3D7 | 2.2 | - | - | - | [5] |

| Compound 22 | 3D7 | 1.8 | - | - | - | [5] |

In Vivo Efficacy

The in vivo antimalarial efficacy of bis-thiazolium compounds is demonstrated in murine models, typically using Plasmodium vinckei or Plasmodium berghei.

| Compound | Animal Model | Route of Administration | ED50 (mg/kg/day) | Reference |

| T3 (Albitiazolium) | P. vinckei infected mice | Intraperitoneal | 0.2-0.25 | [6] |

| T3 (Albitiazolium) | P. vinckei infected mice | Oral | 13 | [6] |

| TE3 (Prodrug of T3) | P. vinckei infected mice | Oral | 5 | [6] |

| Compound 12 | P. vinckei infected mice | - | ≤ 0.22 | [4] |

| Compound 13 | P. vinckei infected mice | - | ≤ 0.22 | [4] |

| Compound 22 | P. vinckei infected mice | Oral | 1.3 | [5] |

| Compound 9 | P. berghei infected mice | Intraperitoneal | < 0.7 | [7] |

| Compound 10 | P. berghei infected mice | Intraperitoneal | < 0.7 | [7] |

| Compound 11 | P. berghei infected mice | Intraperitoneal | < 0.7 | [7] |

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This protocol is adapted from standard fluorescence-based parasite growth inhibition assays.

-

Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage by two consecutive sorbitol treatments.

-

Compound Preparation: Test compounds are serially diluted in appropriate solvent (e.g., DMSO) and then further diluted in complete culture medium.

-

Assay Setup: In a 96-well microtiter plate, add 50 µL of the compound dilutions to wells in triplicate. Add 50 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

-

Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.

In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)

This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.

-

Animal Model: Use Swiss albino mice (18-22 g).

-

Parasite Inoculation: Inoculate mice intraperitoneally with Plasmodium berghei ANKA strain (1 x 10⁷ infected erythrocytes).

-

Compound Administration: Two hours post-infection, administer the test compound orally or intraperitoneally once daily for four consecutive days. A control group should receive the vehicle only. A positive control group should be treated with a standard antimalarial drug (e.g., chloroquine).

-